4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline
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Overview
Description
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline typically involves the condensation of 4-methoxyaniline with 6-methoxy-2-formylquinoline. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Corresponding amines.
Substitution: Derivatives with substituted functional groups.
Scientific Research Applications
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline involves its interaction with specific molecular targets. In biological systems, it can bind to DNA or proteins, thereby inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to apoptosis or cell cycle arrest in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-((6-methoxyquinolin-4-yl)methylene)aniline
- 4-Methoxy-N-((6-methoxyquinolin-3-yl)methylene)aniline
- 4-Methoxy-N-((6-methoxyquinolin-5-yl)methylene)aniline
Uniqueness
4-Methoxy-N-((6-methoxyquinolin-2-yl)methylene)aniline is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
CAS No. |
89060-09-3 |
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Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-1-(6-methoxyquinolin-2-yl)methanimine |
InChI |
InChI=1S/C18H16N2O2/c1-21-16-7-5-14(6-8-16)19-12-15-4-3-13-11-17(22-2)9-10-18(13)20-15/h3-12H,1-2H3 |
InChI Key |
PFRJNODKGSLYPB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=NC3=C(C=C2)C=C(C=C3)OC |
Origin of Product |
United States |
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